Spectroscopic Characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride: A Technical Guide for Drug Development Professionals
Spectroscopic Characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is a cornerstone of successful development. 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the piperazine and pyridine moieties in a wide array of pharmacologically active agents.[1][2] The hydrochloride salt form of this compound enhances its solubility and stability, making it a suitable candidate for pharmaceutical formulation.[3]
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (Figure 1). As experimental spectra for this specific molecule are not widely published, this document serves as both a predictive guide and a methodological blueprint for researchers. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are grounded in established principles and data from analogous structures, offering a robust strategy for the ab initio characterization of this and similar compounds.
Chemical Structure and Key Moieties
A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The target molecule is comprised of three key components: a pyridine ring, an ethyl linker, and a piperazine ring, with the entire structure protonated to form a hydrochloride salt.
Figure 1: Chemical structure of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride highlighting its core moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] For 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the protonation state of the piperazine nitrogen. The predicted chemical shifts (in ppm) are based on data from similar structures such as 2-ethylpyridine and substituted piperazines.[5][6]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H (ortho to N) | 8.5 - 8.7 | d | 1H |
| Pyridine H (para to N) | 7.8 - 8.0 | t | 1H |
| Pyridine H (meta to N) | 7.3 - 7.5 | m | 2H |
| Piperazine CH₂ (distal to pyridyl) | 3.2 - 3.4 | t | 4H |
| Piperazine CH₂ (proximal to pyridyl) | 2.8 - 3.0 | t | 4H |
| Ethyl CH | 4.0 - 4.2 | q | 1H |
| Ethyl CH₃ | 1.6 - 1.8 | d | 3H |
| Piperazine NH₂⁺ | 9.0 - 10.0 | br s | 2H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The predicted chemical shifts are influenced by the same factors as the proton shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C (ortho to N, C=N) | 160 - 162 |
| Pyridine C (ortho to ethyl) | 148 - 150 |
| Pyridine C (para to N) | 136 - 138 |
| Pyridine C (meta to N) | 122 - 125 |
| Piperazine C (distal to pyridyl) | 45 - 47 |
| Piperazine C (proximal to pyridyl) | 52 - 54 |
| Ethyl CH | 60 - 62 |
| Ethyl CH₃ | 18 - 20 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
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Sample Preparation: Dissolve 5-10 mg of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing most protons but will exchange with the acidic piperazine N-H protons, causing their signal to disappear. DMSO-d₆ will allow for the observation of these exchangeable protons.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to reference the chemical shifts (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
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Temperature: Maintain a constant temperature, typically 298 K.
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¹H NMR Parameters:
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Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
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Spectral width: Approximately 16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
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Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral width: Approximately 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. For ¹H NMR, integrate the peaks to determine the relative number of protons.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride will exhibit characteristic absorption bands corresponding to its structural features.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | N-H stretch | Secondary amine salt (R₂NH₂⁺) |
| 3100 - 3000 | C-H stretch | Aromatic (pyridine) |
| 2980 - 2850 | C-H stretch | Aliphatic (ethyl, piperazine) |
| 1600 - 1580 | C=N stretch | Pyridine ring |
| 1500 - 1400 | C=C stretch | Pyridine ring |
| 1200 - 1000 | C-N stretch | Amine |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
-
Sample Preparation: No specific preparation is needed for a solid sample. Ensure the ATR crystal is clean before use by wiping it with a solvent such as isopropanol.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted by the instrument software. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, electrospray ionization (ESI) is the preferred method due to the compound's polarity and pre-ionized state as a salt.
Predicted Mass Spectrum (ESI-MS)
In positive ion mode ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base.
-
Molecular Formula of Free Base: C₁₁H₁₇N₃
-
Molecular Weight of Free Base: 191.27 g/mol
-
Predicted [M+H]⁺: m/z 192.15
Fragmentation Pattern
High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) can be used to further confirm the structure through fragmentation analysis. Key expected fragmentations include:
-
Loss of the pyridyl-ethyl group: Cleavage of the C-N bond between the ethyl linker and the piperazine ring, resulting in a fragment corresponding to the piperazine ring (m/z 85.08).
-
Cleavage of the piperazine ring: Various ring-opening fragmentations are possible, yielding characteristic smaller fragments.
Figure 3: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water to aid dissolution.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized for desolvation (e.g., 5 L/min at 300 °C).
-
Nebulizer Pressure: Optimized for a stable spray (e.g., 10-20 psi).
-
Mass Range: Scan a range appropriate to detect the expected molecular ion, for example, m/z 50-500.
-
-
Data Acquisition and Analysis: Acquire the full scan mass spectrum. For HRMS, use an Orbitrap or TOF analyzer. For MS/MS, select the precursor ion (m/z 192.15) and apply a collision energy to induce fragmentation, then acquire the product ion spectrum.
Conclusion
The spectroscopic characterization of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a critical step in its development as a potential pharmaceutical agent. This guide provides a comprehensive, albeit predictive, framework for its analysis using NMR, IR, and MS. By following the detailed protocols and leveraging the interpretive insights provided, researchers can confidently elucidate and confirm the structure of this molecule. The principles outlined herein are broadly applicable to the characterization of other novel piperazine and pyridine derivatives, underscoring the foundational importance of these analytical techniques in drug discovery and development.
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Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679-1685. [Link]
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PubChem. (n.d.). 2-Ethylpyridine. Retrieved from [Link]
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Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 188-193. [Link]
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